2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2,4-dimethylphenyl group and a phenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as L-proline in ethanol medium to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones with different biological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: This compound shares the 2,4-dimethylphenyl group but differs in its core structure, which is a formamide rather than a quinazolinone.
2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: This compound has a similar dimethylphenyl group but features a pyrimidine and thiazole core.
Uniqueness
2-[(2,4-dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. Its combination of substituents and core structure makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H21N3O/c1-14-8-9-19(15(2)10-14)24-22-23-13-18-20(25-22)11-17(12-21(18)26)16-6-4-3-5-7-16/h3-10,13,17H,11-12H2,1-2H3,(H,23,24,25) |
InChI Key |
JEDDHBUOUCRCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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